5-(5-methylfuran-2-yl)-1H-pyrazole
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Overview
Description
5-(5-Methylfuran-2-yl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 5-methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-methylfuran-2-yl)-1H-pyrazole typically involves the reaction of 5-methylfurfural with hydrazine derivatives. One common method includes the condensation of 5-methylfurfural with hydrazine hydrate under reflux conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 5-(5-Methylfuran-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-(5-Methylfuran-2-yl)-1H-pyrazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and ligands for metal-catalyzed reactions .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules. Its structural features make it a candidate for drug design and development .
Medicine: The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its ability to modulate biological pathways and target specific enzymes .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance .
Mechanism of Action
The mechanism of action of 5-(5-methylfuran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The furan and pyrazole rings contribute to its binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: Inhibition of kinases and proteases.
Receptors: Modulation of G-protein coupled receptors (GPCRs).
Pathways: Involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
5-Methylfurfural: A precursor in the synthesis of 5-(5-methylfuran-2-yl)-1H-pyrazole.
2-Methylfuran: Another furan derivative with different reactivity and applications.
5-Hydroxymethylfurfural: A related compound with applications in biomass conversion and green chemistry.
Uniqueness: this compound stands out due to its combined furan and pyrazole moieties, which impart unique chemical and biological properties. Its versatility in synthetic applications and potential therapeutic benefits make it a compound of significant interest .
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-2-3-8(11-6)7-4-5-9-10-7/h2-5H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJASYNQNLPMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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